

2-Methoxy-4-nitrobenzonitrile solubility in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methoxy-4-nitrobenzonitrile

Cat. No.: B019921

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **2-Methoxy-4-nitrobenzonitrile** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

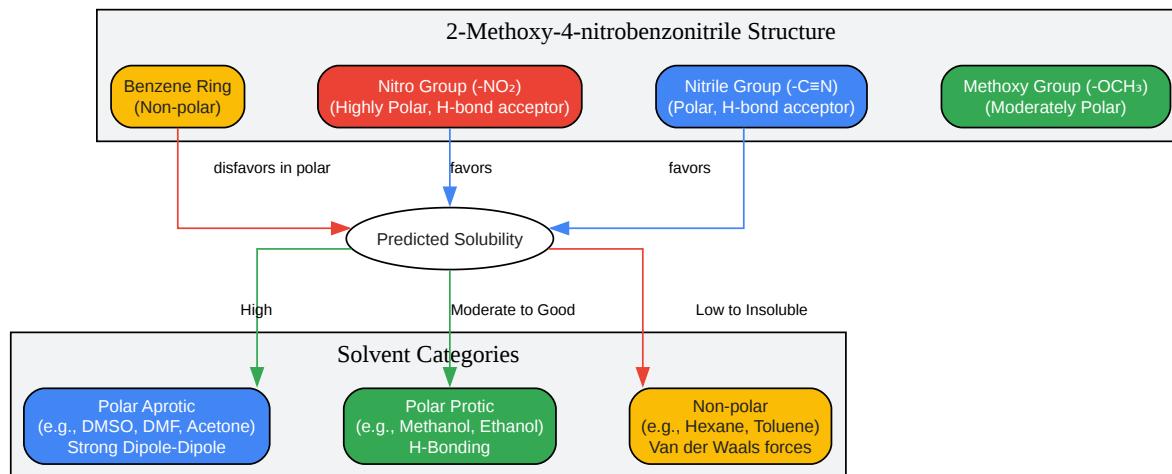
Introduction

2-Methoxy-4-nitrobenzonitrile is a key organic building block utilized primarily in the synthesis of more complex molecules. Its chemical structure, featuring a benzonitrile core substituted with a methoxy group and a nitro group, makes it a valuable intermediate, particularly in the preparation of 4-amino-2-methoxybenzonitrile. The successful use of this compound in synthetic routes—whether for reaction setup, purification, or formulation—is critically dependent on a thorough understanding of its solubility characteristics.

This guide provides a detailed examination of the solubility of **2-Methoxy-4-nitrobenzonitrile**. It combines a theoretical analysis of its molecular structure to predict solubility behavior with a rigorous, step-by-step experimental protocol for quantitative determination. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work.

Physicochemical Properties

A foundational understanding of **2-Methoxy-4-nitrobenzonitrile**'s physical and chemical properties is essential for predicting its behavior in various solvents.


Property	Value	Source
CAS Number	101084-96-2	[1]
Molecular Formula	C ₈ H ₆ N ₂ O ₃	[1] [2]
Molecular Weight	178.14 g/mol	[2]
Melting Point	177-180 °C	
Appearance	Likely a solid at room temperature, given the high melting point.	

The molecule's structure is paramount to its solubility. It contains a relatively non-polar benzene ring, but the substituents—a nitrile (-C≡N), a nitro (-NO₂), and a methoxy (-OCH₃) group—introduce significant polarity. The nitrile and nitro groups are strong electron-withdrawing groups and potent hydrogen bond acceptors. The methoxy group is a weaker polar feature. This combination of a non-polar core with multiple polar functional groups suggests a nuanced solubility profile, with a preference for polar organic solvents.

Theoretical Solubility Profile

The principle of "like dissolves like" is the cornerstone of solubility prediction.[\[3\]](#)[\[4\]](#) This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. Based on the molecular structure of **2-Methoxy-4-nitrobenzonitrile**, a predicted solubility profile in common organic solvents can be established.

Logical Framework for Solubility Prediction

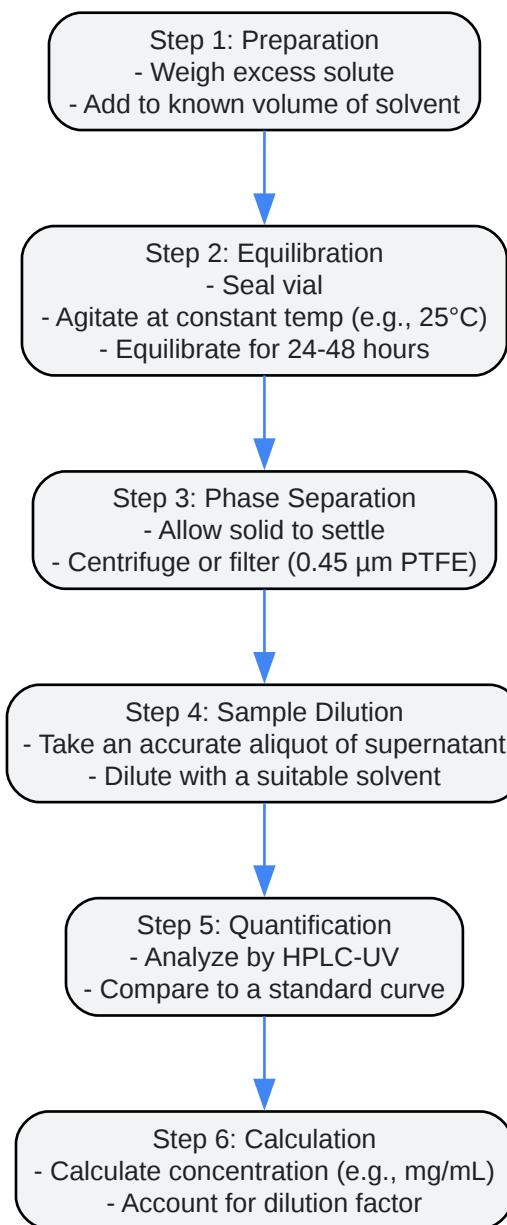
[Click to download full resolution via product page](#)

Caption: Relationship between molecular features and predicted solubility.

Predicted Solubility in Common Organic Solvents

The following table summarizes the expected solubility of **2-Methoxy-4-nitrobenzonitrile** based on solvent polarity and the principles outlined above. This table serves as a predictive guide for solvent selection prior to experimental verification.

Solvent	Solvent Type	Predicted Solubility	Rationale
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Highly Soluble	Strong dipole-dipole interactions with the nitro and nitrile groups.
Dimethylformamide (DMF)	Polar Aprotic	Highly Soluble	Strong dipole-dipole interactions, similar to DMSO.
Acetone	Polar Aprotic	Soluble	Good polarity to interact with the functional groups.
Dichloromethane (DCM)	Moderately Polar	Sparingly Soluble	Moderate polarity may be insufficient to fully overcome crystal lattice energy.
Ethyl Acetate	Moderately Polar	Sparingly Soluble	Can act as a hydrogen bond acceptor, but overall polarity is moderate.
Methanol / Ethanol	Polar Protic	Sparingly to Moderately Soluble	Capable of hydrogen bonding, but the non-polar ring may limit high solubility.
Toluene	Non-polar	Insoluble	Dominated by Van der Waals forces, unable to disrupt the polar interactions of the solute.
Hexane	Non-polar	Insoluble	Lacks the polarity needed to dissolve the compound.


Experimental Protocol for Quantitative Solubility Determination

To move beyond theoretical prediction, a robust experimental protocol is required. The following method describes a self-validating system for determining the solubility of **2-Methoxy-4-nitrobenzonitrile** using the isothermal shake-flask method, a gold standard for solubility measurement.

Safety Precautions:

- Hazard Identification: **2-Methoxy-4-nitrobenzonitrile** is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[2]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.
- Ventilation: Conduct all operations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[5][6]
- Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for quantitative solubility determination.

Detailed Step-by-Step Methodology:

- Preparation of Saturated Solution:
 - Add an excess amount of **2-Methoxy-4-nitrobenzonitrile** (e.g., 20-30 mg) to a 4 mL glass vial. The amount should be sufficient to ensure a solid phase remains after equilibrium.

- Accurately pipette a known volume of the desired organic solvent (e.g., 2.0 mL) into the vial.
- Securely cap the vial to prevent solvent evaporation.
- Equilibration:
 - Place the vial in an isothermal shaker or on a magnetic stir plate set to a constant temperature (e.g., 25 °C ± 0.5 °C).
 - Agitate the mixture vigorously for a minimum of 24 hours. A 48-hour period is recommended to ensure thermodynamic equilibrium is reached.
 - Visually confirm that excess solid remains at the end of the equilibration period. If no solid is present, more solute must be added and the equilibration repeated.
- Phase Separation:
 - Remove the vial from the shaker and let it stand for at least 1 hour to allow the undissolved solid to settle.
 - To ensure complete removal of solid particles, draw the supernatant using a syringe and pass it through a 0.45 µm syringe filter (PTFE or other solvent-compatible material) into a clean vial. This clarified solution is the saturated sample.
- Sample Analysis (HPLC-UV):
 - Standard Curve Preparation: Prepare a series of standard solutions of **2-Methoxy-4-nitrobenzonitrile** of known concentrations in the chosen solvent.
 - Sample Preparation: Accurately dilute a small aliquot of the saturated sample with the solvent to bring its concentration within the linear range of the standard curve.
 - Analysis: Inject the standards and the diluted sample onto an appropriate HPLC system (e.g., C18 column) and measure the peak area at a suitable UV wavelength.
 - Quantification: Plot the peak area versus concentration for the standards to generate a calibration curve. Use the equation of the line to determine the concentration of the diluted

sample.

- Calculation of Solubility:
 - Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.
 - Express the final solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Conclusion

While readily available quantitative data on the solubility of **2-Methoxy-4-nitrobenzonitrile** is scarce, a strong predictive framework can be built upon its molecular structure. The presence of multiple polar functional groups suggests high solubility in polar aprotic solvents like DMSO and DMF, with diminishing solubility in less polar media. For drug development and synthetic chemistry applications requiring precise data, the provided experimental protocol offers a reliable and accurate method for determining the solubility in any solvent of interest. This combination of theoretical insight and practical methodology provides a comprehensive resource for any scientist working with this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 2-Methoxy-4-nitrobenzonitrile | C8H6N2O3 | CID 291867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.ws [chem.ws]
- 4. m.youtube.com [m.youtube.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]

- To cite this document: BenchChem. [2-Methoxy-4-nitrobenzonitrile solubility in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b019921#2-methoxy-4-nitrobenzonitrile-solubility-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com